molecular formula C6H4I2O2 B575874 4,5-Diiodobenzene-1,2-diol CAS No. 171292-90-3

4,5-Diiodobenzene-1,2-diol

Cat. No.: B575874
CAS No.: 171292-90-3
M. Wt: 361.905
InChI Key: WYMUNTAGOVQDDU-UHFFFAOYSA-N
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Description

4,5-Diiodobenzene-1,2-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodobenzene-1,2-diol typically involves the iodination of catechol (benzene-1,2-diol). One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2\text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_6\text{H}_2(\text{I})_2(\text{OH})_2 + \text{KI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinones.

    Coupling Products: Tetraalkynylarenes.

Scientific Research Applications

4,5-Diiodobenzene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diiodobenzene-1,2-diol in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms, making it more susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

4,5-diiodobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUNTAGOVQDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702250
Record name 4,5-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171292-90-3
Record name 4,5-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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